![molecular formula C13H14F3NO4S B2380901 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 727717-69-3](/img/structure/B2380901.png)
1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14F3NO4S . It has a molecular weight of 337.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14F3NO4S/c14-13(15,16)10-3-1-2-4-11(10)22(20,21)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be available in specialized chemical databases.Scientific Research Applications
Synthesis and Biological Activity
- Compounds related to 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid have shown potential in antibacterial studies. For instance, N-substituted derivatives demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Chemical Synthesis and Structural Analysis
The compound has been used in the synthesis of various derivatives, showcasing its versatility in chemical reactions. For example, it was used in synthesizing nanomagnetic reusable catalysts for efficient synthesis of certain chemical compounds (Ghorbani‐Choghamarani & Azadi, 2015).
Its derivatives have also been characterized for their crystal structures and anti-inflammatory activity. The introduction of N-benzenesulfonyl substituents into certain derivatives was found to significantly improve their anti-inflammatory activities (Li et al., 2018).
In another study, its derivatives were characterized by X-ray diffraction studies, revealing insights into their molecular structure and stability under various conditions (Karthik et al., 2021).
Applications in Catalysis and Synthesis
- The compound's functionalized derivatives have been employed as catalysts in the synthesis of other important compounds, demonstrating its role in facilitating chemical reactions (Prasad et al., 2008).
Bioactivity and Enzyme Inhibition
- Some derivatives have shown promising results in enzyme inhibition studies, highlighting their potential in medicinal chemistry. For example, they demonstrated talented activity against butyrylcholinesterase enzyme, an important target in various diseases (Khalid et al., 2013).
Safety and Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4S/c14-13(15,16)10-3-1-2-4-11(10)22(20,21)17-7-5-9(6-8-17)12(18)19/h1-4,9H,5-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGCXGKFCAVNJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid |
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